molecular formula C₂₂H₂₉NO₂ B129095 Levopropoxyphene napsylate CAS No. 55557-30-7

Levopropoxyphene napsylate

Cat. No. B129095
CAS RN: 55557-30-7
M. Wt: 565.7 g/mol
InChI Key: GBKONKCASNNUQD-ATVRCVQASA-N
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Description

Levopropoxyphene is a stereoisomer of propoxyphene in the form of 2S, 3R enantiomer . It was sold as an antitussive, but it was removed from the market in the 70s . Levopropoxyphene was developed by Lilly and FDA approved on March 21st, 1962 .


Synthesis Analysis

The synthesis of propoxyphene involves a Mannich reaction of propiophenone with formaldehyde and dimethylamine to afford the corresponding aminoketone . The reaction of the ketone with benzylmagnesium bromide gives the amino alcohol . This intermediate fails to show analgesic activity in animal assays . Esterification of the alcohol by means of propionic anhydride affords the propionate .


Molecular Structure Analysis

The molecular formula of Levopropoxyphene napsylate is C32H37NO5S . The average mass is 565.720 Da and the monoisotopic mass is 565.249817 Da .


Physical And Chemical Properties Analysis

Levopropoxyphene has a molecular formula of C22H29NO2 and a molar mass of 339.471 .

Scientific Research Applications

Reproduction and Teratology

Levopropoxyphene napsylate has been studied for its effects on reproduction and teratology. Research conducted on rats and rabbits indicated that while high doses of the drug impaired reproductive capacity and caused maternal toxicity, there were no signs of drug-induced teratogenicity (Emmerson et al., 1971).

Clinical Efficacy in Addiction Treatment

Propoxyphene napsylate has been explored as an alternative to methadone for treating heroin and methadone addiction. A study showed that it could suppress symptoms associated with opioid withdrawal, suggesting its potential as a therapeutic tool in addiction treatment (Inaba et al., 1974).

Evaluation in Drug Surveillance Programs

The drug was included in a comprehensive drug surveillance program to compare its efficacy against aspirin. This research demonstrated the feasibility of evaluating marketed drugs within such programs (Jick et al., 1971).

Analgesic Effectiveness

Studies on postpartum uterine cramping revealed that propoxyphene napsylate provided significant analgesia. This was shown through controlled administration of the drug in various doses to postpartum patients (Gruber et al., 1971).

Impact on Drug Expenditures

The removal of propoxyphene napsylate products from the Wisconsin Medicaid drug program was analyzed. It was found that overall expenditures increased slightly after the removal, providing insights into the economic aspects of drug formulary decisions (Kreling et al., 1989).

Bioavailability Studies

Exploratory studies investigated the bioavailability of dextropropoxyphene from different suppository bases, indicating that rectal administration could reduce first-pass elimination of the drug (Gjellan et al., 1994).

properties

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.C10H8O3S.H2O/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13);1H2/t18-,22+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKONKCASNNUQD-ATVRCVQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014588
Record name Levopropoxyphene napsilate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levopropoxyphene napsylate

CAS RN

55557-30-7
Record name 2-Naphthalenesulfonic acid, compd. with [R-(R*,S*)]-3-(dimethylamino)-2-methyl-1-phenyl-1-(phenylmethyl)propyl propanoate (1:1), monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55557-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levopropoxyphene napsylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levopropoxyphene napsilate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOPROPOXYPHENE NAPSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK9590R73S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JA Morris - Journal of forensic sciences, 2007 - Wiley Online Library
A new presumptive color test for ketamine hydrochloride is reported. The test is a modification of the cobalt thiocyanate test currently used for cocaine and involves basifying samples …
Number of citations: 39 onlinelibrary.wiley.com
HA Bickerman - AJN The American Journal of Nursing, 1964 - journals.lww.com
… Levopropoxyphene napsylate (Novrad), a synthctic drug, has recently become available. Unlike the dextro isomer (Darvon), it possesses no analgesic activity. Experimental studies in …
Number of citations: 0 journals.lww.com
IKM Morton - 1999 - Springer
3123L-puromycin. L-8-Iypressin. L 1718-osalmid. L 2103-hexapropymate. L 33355-mestranol. L 33379-flurandrenolone. L 37231-vincristine. L 154803• lovastatin. L 159913 is a …
Number of citations: 0 link.springer.com
V Chernick - Chernick-Mellins Basic mechanisms of pediatric …, 2002 - books.google.com
… Nonopioid cough suppressing drugs that do not act through opioid receptors include dextromethorphan, levopropoxyphene napsylate, and pholcodine." Benzonatate is a drug related to …
Number of citations: 6 books.google.com
A Anghore - 2006 - search.proquest.com
… The method is also used to distinguish between various oxides such as FeO and Fe2O3 and to aid in the identification of levopropoxyphene napsylate, flurandrenolide etc. The X-ray …
Number of citations: 0 search.proquest.com
WJ Mader, T Higuchi - 1970 - Taylor & Francis
This review will be limited to the solubility technique1 known as phase solubility analysis and defined elsewhere2 as the application of precise solubility measurements to the …
Number of citations: 40 www.tandfonline.com
PS Goltra - Medcin: A New Nomenclature for Clinical Medicine, 1997 - Springer
MEDCIN - THERAPY 42029 75053 71035 75054 71034 75055 75135 Medications, Vaccines 75056 40096 75057 40097 75058 40098 75059 48521 Page 1 MEDCIN - THERAPY …
Number of citations: 0 link.springer.com
RJ Parks, B Saha, O Varette, WL Stanford… - … and validation of …, 2019 - ruor.uottawa.ca
4.1 Abstract Human adenovirus (HAdV) can cause severe disease and death in both immunocompromised and immunocompetent patients. The current standards of treatment are often …
Number of citations: 3 ruor.uottawa.ca
EB Meade - 2021 - search.proquest.com
Wastewater treatment plant (WWTP) effluent-dominated streams provide critical habitat for aquatic organisms but also continually expose them to complex mixtures of pharmaceuticals …
Number of citations: 2 search.proquest.com
IS Wolff - AJN The American Journal of Nursing, 1963 - journals.lww.com
… Levopropoxyphene napsylate (Novrad), a synthetic drug, has recently become available. Unlike the dextro isomer (Darvon), it possesses no analgesic activity. Experimental studies in …
Number of citations: 3 journals.lww.com

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